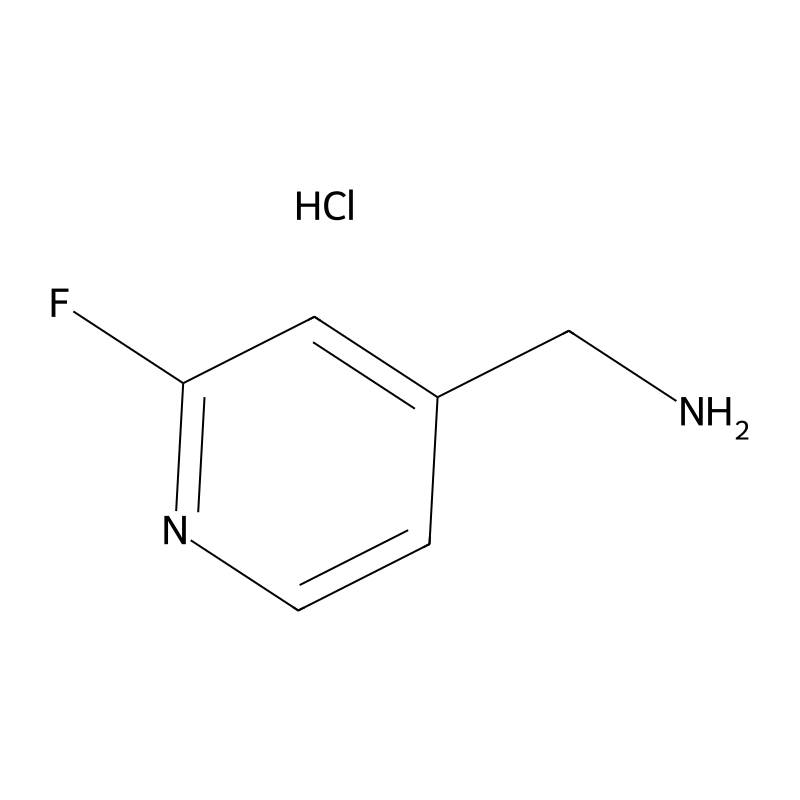(2-Fluoropyridin-4-yl)methanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2-Fluoropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 162.59 g/mol. It is characterized by the presence of a fluorine atom at the second position of the pyridine ring and an amine group attached to a methylene bridge. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in medicinal chemistry and organic synthesis .
The compound's structure can be represented as follows:
textN | C - C | | F C | C
- Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.
- Formation of Amides: The amine group can react with carboxylic acids or acid chlorides to form amides, which are important intermediates in organic synthesis.
- Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation or alkylation, expanding its utility in synthesizing more complex organic molecules.
Preliminary studies suggest that (2-Fluoropyridin-4-yl)methanamine hydrochloride exhibits potential biological activities, particularly as a pharmacological agent. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets, including:
- TRPM8 Antagonism: Derivatives of this compound may act as antagonists for the transient receptor potential melastatin 8 channel, which is implicated in pain pathways and could be explored for migraine treatment.
- BACE1 Inhibition: Similar compounds have been investigated as inhibitors of beta-secretase 1, an enzyme involved in Alzheimer's disease pathology, suggesting that (2-Fluoropyridin-4-yl)methanamine hydrochloride may have neuroprotective properties.
Several synthetic routes have been developed for the preparation of (2-Fluoropyridin-4-yl)methanamine hydrochloride:
- Direct Amination: This method involves the reaction of 2-fluoropyridine with formaldehyde and ammonia or an amine under acidic conditions to yield (2-Fluoropyridin-4-yl)methanamine.
- Reduction Reactions: Starting from corresponding nitro or halogenated pyridine derivatives, reduction reactions can be employed to introduce the amine functionality.
- Multistep Synthesis: More complex syntheses may involve multiple steps including Friedel-Crafts reactions followed by reduction and amination processes to achieve the desired product .
(2-Fluoropyridin-4-yl)methanamine hydrochloride has several applications:
- Pharmaceutical Development: Its derivatives are being explored as potential drug candidates targeting neurological disorders and pain management.
- Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules and pharmaceuticals.
- Research Tool: It is utilized in biochemical research to study receptor interactions and enzyme inhibition mechanisms .
Interaction studies involving (2-Fluoropyridin-4-yl)methanamine hydrochloride have focused on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to its structure can enhance or diminish biological activity. Key findings include:
- Binding Affinity to TRPM8: Investigations into its derivatives have shown promising results in inhibiting TRPM8 channels, suggesting potential therapeutic uses in treating migraines and other pain-related conditions.
- Enzyme Inhibition Studies: Research indicates that certain derivatives may effectively inhibit beta-secretase 1, highlighting their relevance in Alzheimer's research.
Several compounds share structural similarities with (2-Fluoropyridin-4-yl)methanamine hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| (2-Fluoropyridin-3-yl)methanamine | 859164-64-0 | Fluorine at position 3 | Potential TRPM8 antagonist |
| 6-Fluoro-5-methylpyridin-3-amine | 186593-48-6 | Fluorine at position 6 with methyl group | Neuroactive properties |
| (2-Fluoropyridin-4-yl)methanamine dihydrochloride | 667906-60-7 | Dihydrochloride salt form | Enhanced solubility |
| (4-Fluoropyridin-2-YL)methanamine | 530-22-3 | Fluorine at position 4 | Related pharmacological activities |
These compounds demonstrate varying degrees of biological activity and structural modifications that influence their pharmacological profiles. The uniqueness of (2-Fluoropyridin-4-yl)methanamine hydrochloride lies in its specific fluorination pattern and functionalization, which may confer distinct therapeutic potentials compared to its analogs.








